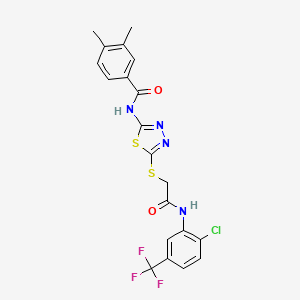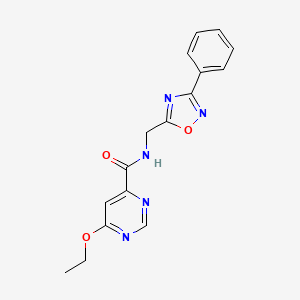![molecular formula C20H19FN2O4S2 B2727754 1-[6-(acetylamino)-4-methylquinolin-2-yl]-N-(3-morpholin-4-ylpropyl)piperidine-4-carboxamide CAS No. 1116082-61-1](/img/structure/B2727754.png)
1-[6-(acetylamino)-4-methylquinolin-2-yl]-N-(3-morpholin-4-ylpropyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including an acetylamino group, a quinoline ring, a morpholine ring, and a piperidine ring with a carboxamide group .
Molecular Structure Analysis
The molecule contains a quinoline ring, which is a heterocyclic aromatic organic compound. It also has a morpholine ring, which is a six-membered ring with one oxygen and one nitrogen atom. Additionally, it has a piperidine ring, which is a common structural element in many pharmaceuticals and alkaloids .Chemical Reactions Analysis
The compound, due to its functional groups, might undergo various chemical reactions. For instance, the acetylamino group might participate in acylation or deacylation reactions. The quinoline ring might undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For instance, the presence of polar groups like acetylamino and carboxamide might increase its solubility in polar solvents .Applications De Recherche Scientifique
Synthesis and Potential Applications
The chemical compound 1-[6-(Acetylamino)-4-methylquinolin-2-yl]-N-(3-morpholin-4-ylpropyl)piperidine-4-carboxamide, due to its complex structure, does not have direct research results available under this exact name in the literature. However, the scientific community has explored the synthesis, properties, and applications of structurally related compounds extensively, which can provide insights into the types of research and potential applications such compounds might have.
Anti-Acetylcholinesterase Activity : Piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. These studies have shown that introducing a bulky moiety or an alkyl or phenyl group at certain positions significantly enhances activity. For example, specific compounds have been identified as potent inhibitors of acetylcholinesterase, suggesting potential applications in the development of antidementia agents (Sugimoto et al., 1990).
Insecticidal Activity : Research into pyridine derivatives has highlighted their insecticidal properties, with some compounds demonstrating significant activity against pests like the cowpea aphid. This suggests that structurally similar compounds, including those with piperidine and morpholine groups, could be explored for agricultural applications (Bakhite et al., 2014).
CGRP Receptor Antagonism : Compounds with piperidine structures have been developed as potent calcitonin gene-related peptide (CGRP) receptor antagonists. These findings indicate potential therapeutic applications for treating conditions like migraines (Cann et al., 2012).
Antidiabetic Drug Development : The synthesis of peptide-like amorphous compounds, involving piperidine and related structures, for treating diabetes has been reported. These developments showcase the compound's relevance in pharmaceutical manufacturing and therapeutic application (Sawai et al., 2010).
Opiate Abuse Treatment : Research into kappa-opioid receptor antagonists, such as JDTic, which contains similar structural features to the compound , suggests potential applications in treating opiate abuse (Carroll et al., 2005).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[(2-fluorophenyl)methyl]-3-[(4-methoxyphenyl)sulfonyl-methylamino]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O4S2/c1-23(29(25,26)16-9-7-15(27-2)8-10-16)18-11-12-28-19(18)20(24)22-13-14-5-3-4-6-17(14)21/h3-12H,13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZXOOYAEQRZEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(SC=C1)C(=O)NCC2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[cyano(2-fluorophenyl)methyl]-2-(2-oxopyrrolidin-1-yl)butanamide](/img/structure/B2727671.png)

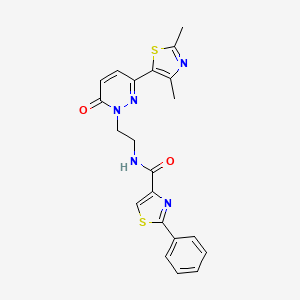
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-ethyl-N-phenylacetamide](/img/structure/B2727679.png)

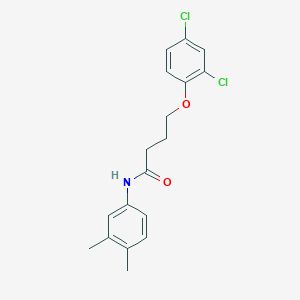
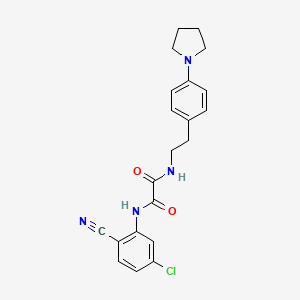
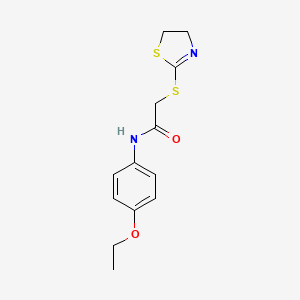
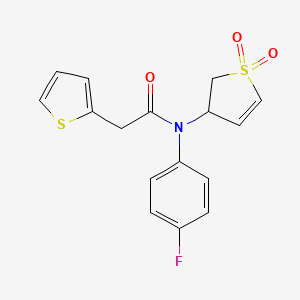
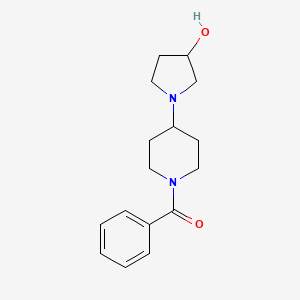
![2-(4-methoxyphenyl)-3-oxo-N-(3,4,5-trimethoxyphenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2727688.png)
![4-(N,N-diallylsulfamoyl)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide](/img/structure/B2727689.png)
